molecular formula C9H14O2 B13950434 2-Methylallyl 2-methylcrotonate CAS No. 61692-82-8

2-Methylallyl 2-methylcrotonate

Cat. No.: B13950434
CAS No.: 61692-82-8
M. Wt: 154.21 g/mol
InChI Key: PNRCWIZNCBKLMH-VMPITWQZSA-N
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Description

2-Methylallyl 2-methylcrotonate, also known as (E)-2-Methyl-2-butenoic acid 2-methyl-2-propenyl ester, is an organic compound with the molecular formula C9H14O2. It is a derivative of crotonic acid and is characterized by its ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylallyl 2-methylcrotonate can be synthesized through cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. The reaction typically involves the use of palladium as a catalyst and Xantphos as a ligand. The reaction is carried out under microwave heating, which enhances the reaction rate and yield. The process involves simple distillation to obtain the product and allows the recycling of the reagent-solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

2-Methylallyl 2-methylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylallyl 2-methylcrotonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylallyl 2-methylcrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylallyl acetate
  • 2-Methylallyl propionate
  • 2-Methylallyl butyrate

Uniqueness

2-Methylallyl 2-methylcrotonate is unique due to its specific ester structure and the presence of a double bond, which imparts distinct reactivity and properties.

Properties

CAS No.

61692-82-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methylprop-2-enyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h5H,2,6H2,1,3-4H3/b8-5+

InChI Key

PNRCWIZNCBKLMH-VMPITWQZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC(=C)C

Canonical SMILES

CC=C(C)C(=O)OCC(=C)C

Origin of Product

United States

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